6-Bromo-2-methyl-1H-indole-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Chemical Procurement

Sourcing regioselectively functionalized indole scaffolds often means compromising on substitution pattern or waiting weeks for custom synthesis. 6-Bromo-2-methyl-1H-indole-4-carboxylic acid (CAS 1260381-34-7) solves this with a pre-installed 6-bromo handle and 4-carboxylic acid vector. - The 6-bromo substituent enables Pd-catalyzed Suzuki, Stille, and Sonogashira cross-couplings for rapid C6 diversification. - The 4-COOH group supports orthogonal amide or ester derivatization without disturbing the indole core. - Supplied at 98% purity, this scaffold is purpose-built for kinase inhibitor and privileged-structure library synthesis.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 1260381-34-7
Cat. No. B1528144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-1H-indole-4-carboxylic acid
CAS1260381-34-7
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2N1)Br)C(=O)O
InChIInChI=1S/C10H8BrNO2/c1-5-2-7-8(10(13)14)3-6(11)4-9(7)12-5/h2-4,12H,1H3,(H,13,14)
InChIKeyPMQZUNTXGBTHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-1H-indole-4-carboxylic acid | CAS 1260381-34-7 | Procurement Data


6-Bromo-2-methyl-1H-indole-4-carboxylic acid (CAS: 1260381-34-7) is a brominated indole derivative characterized by a carboxylic acid moiety at the 4-position and a methyl group at the 2-position. This structure positions it as a versatile synthetic intermediate, where the bromine atom serves as a handle for cross-coupling reactions and the carboxylic acid allows for derivatization into esters and amides [1]. Commercial sources typically offer this compound at a purity of 95% or 98% .

6-Br handle for cross-coupling chemistry
4-COOH for orthogonal ester/amide derivatization
High-purity grades (≥95%, ≥98% typical) for demanding synthesis

6-Bromo-2-methyl-1H-indole-4-carboxylic acid: Why Structure Dictates Function


The specific substitution pattern of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid—with a bromine atom at the 6-position and a carboxylic acid at the 4-position—is a unique structural determinant that cannot be replicated by its close analogs. Interchanging with non-brominated, differently halogenated, or regioisomeric compounds would fundamentally alter the molecule's reactivity profile and downstream synthetic utility. For instance, the 6-bromo group provides a specific site for regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that a 6-chloro or non-halogenated analog would not support in the same way [1]. Similarly, a 3-carboxylic acid regioisomer would yield a different vector and electronic environment for further derivatization, leading to a divergent set of final compounds .

!
Non-brominated analog (2-methyl-1H-indole-4-carboxylic acid) lacks the 6-Br cross-coupling handle; may not support Pd-mediated reactions similarly.
!
6-Chloro or 6-fluoro analogs exhibit different C–X bond reactivity; substitution may alter reaction conditions and yields.
!
3-COOH regioisomer (CAS 1260383-60-5) changes the carboxylic acid attachment vector; may lead to divergent derivative geometry and SAR interpretation.

Quantitative Comparison: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid vs. Analogs


Molecular Weight and Formula: A Benchmark for Structural Comparison

The molecular formula and weight of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid define its identity and distinguish it from analogs. Its molecular weight (MW) of 254.08 g/mol is notably higher than the non-brominated parent compound (2-Methyl-1H-indole-4-carboxylic acid, MW 175.18 g/mol [1]), and identical in formula but different in structure to the 3-carboxylic acid regioisomer (MW 254.08 g/mol, CAS 1260383-60-5 ). This fundamental difference is critical for inventory management, reaction stoichiometry calculations, and analytical characterization (e.g., LC-MS, NMR).

Molecular Weight Comparison
Reported
Target: 254.08 g/mol · Non-brominated: 175.18 g/mol · 3-COOH regioisomer: 254.08 g/mol (isobaric)
Confirms bromine incorporation; distinguishes from non-halogenated analog and regioisomer in procurement.
Isobaric 3-COOH regioisomer requires additional identity verification (e.g., NMR).
Medicinal Chemistry Organic Synthesis Chemical Procurement

Physicochemical Property Differentiation: Density and Boiling Point

The predicted physicochemical properties of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid show significant differences from the non-brominated analog. The target compound has a predicted density of 1.7±0.1 g/cm³ and a boiling point of 462.5±45.0 °C at 760 mmHg . In contrast, the non-brominated 2-methyl-1H-indole-4-carboxylic acid is predicted to have a lower density and boiling point, consistent with the absence of the heavy bromine atom. These data guide solvent selection for reactions and purification conditions (e.g., distillation, crystallization).

Predicted Density & Boiling Point
Data to verify
Density 1.7±0.1 g/cm³; BP 462.5±45.0 °C (predicted)
Predicted values may guide solvent and purification strategy; experimental validation advised.
No direct experimental data located; non-brominated analog expected lower.
Process Chemistry Purification Formulation

Potential for Regioselective Derivatization: The 6-Bromo Handle

The presence of a bromine atom at the 6-position provides a specific, orthogonal reactive handle for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in the non-halogenated analog, 2-methyl-1H-indole-4-carboxylic acid [1]. This allows for the selective and sequential introduction of molecular complexity. While no direct comparative yield data is available, the synthetic utility of aryl bromides in these reactions is a well-established principle in organic synthesis [2].

Cross-Coupling Handle (6-Br)
Class-level inference
Present in target; absent in non-halogenated analog. Enables Suzuki-Miyaura, Buchwald-Hartwig couplings.
Provides a defined diversification vector for library synthesis; direct comparative yields unavailable.
Well-established aryl bromide reactivity; specific yields will depend on coupling partner and conditions.
Medicinal Chemistry Library Synthesis C-H Activation

Application Scenarios for 6-Bromo-2-methyl-1H-indole-4-carboxylic acid


Synthesis of 6-Aryl/Alkynyl Indole Derivatives via Cross-Coupling

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position undergoes oxidative addition with Pd(0) catalysts, enabling the installation of aryl, heteroaryl, or alkynyl groups via Suzuki, Stille, or Sonogashira couplings. This provides a direct route to 6-substituted-2-methylindole-4-carboxylic acid derivatives, which are valuable scaffolds in medicinal chemistry [1]. The 4-carboxylic acid can be retained or orthogonally derivatized (e.g., to amides) before or after the coupling step.

Building Block for Focused Kinase Inhibitor Libraries

The indole core is a privileged structure in kinase inhibitor design. This specific scaffold, with a 2-methyl group, a 6-bromo handle for diversification, and a 4-carboxylic acid for vector attachment, is well-suited for generating arrays of potential ATP-competitive inhibitors. The 4-carboxylic acid can be easily converted to various amides, a common motif for interacting with the kinase hinge region [2].

Precursor for Halogen-Metal Exchange Reactions

The 6-bromo substituent can participate in halogen-metal exchange reactions using organolithium or organomagnesium reagents at low temperatures. The resulting 6-lithiated or magnesiated species can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, borate esters), offering an alternative route to 6-substituted indole derivatives. The 4-carboxylic acid group would require protection (e.g., as an ester or oxazoline) prior to this reaction sequence [1].

Application
Selection Property
Validation Focus
Cross-coupling synthesis of 6-aryl/alkynyl indoles
6-Br handle for Pd catalysis
Regioselectivity and derivatization scope
Kinase inhibitor library building block
Indole core with modifiable 4-COOH
Amide formation and hinge-binding motif assessment
Halogen-metal exchange precursor
6-Br for lithiation/magnesiation
Electrophile trapping and protecting group strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methyl-1H-indole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.